8-Bromo-5-methoxyisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-methoxyisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C11H7BrN2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 8-Bromo-5-methoxyisoquinoline-1-carbonitrile typically involves the bromination of 5-methoxyisoquinoline followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as chloroform or dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide or sodium cyanide under controlled conditions .
Analyse Chemischer Reaktionen
8-Bromo-5-methoxyisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 8-Bromo-5-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways and disease progression .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5-methoxyisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
5-Bromo-8-methoxyisoquinoline-1-carbonitrile: This compound has a similar structure but with the bromine and methoxy groups in different positions. It may exhibit different chemical reactivity and biological activity.
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can lead to different chemical properties and applications .
Eigenschaften
Molekularformel |
C11H7BrN2O |
---|---|
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
8-bromo-5-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)11-7(10)4-5-14-9(11)6-13/h2-5H,1H3 |
InChI-Schlüssel |
HUJDWXLXCOZUKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CN=C(C2=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.